molecular formula C6H11N5O B14906054 5-amino-N-propyl-1H-1,2,4-triazole-3-carboxamide

5-amino-N-propyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B14906054
M. Wt: 169.19 g/mol
InChI Key: KRGWBBNGXOTEBE-UHFFFAOYSA-N
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Description

5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the amino and carboxamide groups in the molecule makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of aminoguanidine with succinic anhydride, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or water, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted triazoles, which can be further utilized in various applications .

Scientific Research Applications

5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide involves its interaction with various molecular targets and pathways. The amino and carboxamide groups allow it to form hydrogen bonds and interact with biological receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
  • 3-Amino-1,2,4-triazole
  • 4-Amino-1,2,4-triazole

Uniqueness

5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamide is unique due to the presence of the propyl group, which enhances its lipophilicity and potential biological activity compared to other similar compounds. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

3-amino-N-propyl-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C6H11N5O/c1-2-3-8-5(12)4-9-6(7)11-10-4/h2-3H2,1H3,(H,8,12)(H3,7,9,10,11)

InChI Key

KRGWBBNGXOTEBE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NC(=NN1)N

Origin of Product

United States

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